1,6-Naphthyridine
Overview
Description
1,6-Naphthyridine is a nitrogen-containing heterocyclic compound that consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms. This structure makes it the naphthalene analog of pyridine, with one nitrogen atom in each ring.
Mechanism of Action
Target of Action
1,6-Naphthyridines are a class of heterocyclic compounds that are capable of providing ligands for several receptors in the body . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Mode of Action
The interaction of this compound with its targets is largely dependent on the specific functionalization of the this compound core . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse and depend on the specific functionalization of the compound. For instance, 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-one was identified as a new class of c-Met kinase inhibitor . This suggests that this compound can affect pathways related to c-Met kinase, which plays a crucial role in cellular growth, survival, and migration.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific functionalization of the compound. For instance, certain derivatives of this compound have shown significant anticancer activity when compared to a marketed lung cancer drug, pemetrexed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solid-state reaction has many advantages, mainly reduced pollution, lower costs, and simplifying the process and handling . This suggests that the synthesis and action of this compound can be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cancer progression . Additionally, it interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical interactions .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW 264.7 cells . This indicates its potential in regulating inflammatory responses and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . By incorporating a cyclic urea pharmacophore into its structure, this compound effectively inhibits the kinase activity, leading to reduced cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for prolonged activity in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which plays a role in cancer metabolism . The compound’s interactions with metabolic enzymes can affect metabolic flux and metabolite levels, further influencing its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for its therapeutic effects, as it ensures that this compound reaches its target sites within the body.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine can be synthesized through various methods, including:
Skraup Reaction: This involves heating an aminopyridine and a glycerol derivative in the presence of an oxidizing agent (e.g., nitrobenzene) and sulfuric acid.
Grindstone Chemistry: A solventless, multicomponent protocol that allows for the rapid synthesis of multi-substituted 1,6-naphthyridines.
Cobalt-Catalyzed Cross-Coupling: This method involves the preparation of polyfunctional naphthyridines using cobalt catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Skraup reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1,6-Naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of this compound.
Substitution: Both nucleophilic and electrophilic substitution reactions are common.
Common reagents and conditions used in these reactions include arylboronic acids, oxidizing agents like nitrobenzene, and reducing agents. Major products formed from these reactions include various substituted and functionalized derivatives of this compound.
Scientific Research Applications
1,6-Naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmacologically active compounds with anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Diagnostics: This compound derivatives are used in diagnostic applications due to their ability to interact with various biological targets.
Industrial Applications: It is used in the development of materials with specific photophysical properties and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1,6-Naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with nitrogen atoms in the 1 and 5 positions.
1,7-Naphthyridine: This isomer has nitrogen atoms in the 1 and 7 positions and also shows diverse biological activities.
1,8-Naphthyridine: This isomer has nitrogen atoms in the 1 and 8 positions and is known for its unique pharmacological properties.
The uniqueness of this compound lies in its specific functionalization, which allows for targeted biological activities and diverse applications in various fields.
Properties
IUPAC Name |
1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSXKMEQPYESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059762 | |
Record name | 1,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-72-5 | |
Record name | 1,6-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Naphthyridine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,6-NAPHTHYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1T14P7OW7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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